molecular formula C7H6N4O2 B2520084 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 102170-48-9

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B2520084
CAS No.: 102170-48-9
M. Wt: 178.151
InChI Key: IDQTXPQXPMISMH-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands (KBr, cm⁻¹):

  • O–H stretch : 2500–3300 (broad, carboxylic acid).
  • C=O stretch : 1680–1720 (carboxylic acid).
  • C–N stretch : 1340–1380 (triazole and pyrimidine rings).
  • C–H bending (methyl) : 1380–1460.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.80 (s, 1H, COOH, exchangeable).
    • δ 8.45 (s, 1H, H-2 triazole).
    • δ 7.90 (s, 1H, H-7 pyrimidine).
    • δ 2.55 (s, 3H, CH₃).
  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 167.2 (COOH).
    • δ 158.1 (C-6 pyrimidine).
    • δ 152.3 (C-2 triazole).
    • δ 22.1 (CH₃).

Mass Spectrometry (MS)

  • ESI-MS (m/z): 179.05 [M+H]⁺, 201.03 [M+Na]⁺.
  • Fragmentation pattern : Loss of CO₂ (44 Da) and CH₃ (15 Da) observed.

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-5(6(12)13)2-11-7(10-4)8-3-9-11/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQTXPQXPMISMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C=C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor-Based Cyclization

Early synthetic routes relied on cyclization reactions between 3,5-diamino-1,2,4-triazole and β-diketones or α,β-unsaturated carbonyl derivatives. For instance, condensation of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate in refluxing ethanol yields the triazolopyrimidine core, followed by oxidation to introduce the carboxylic acid moiety at position 6. A study demonstrated that using phosphorus oxychloride (POCl₃) as both solvent and dehydrating agent at 110°C for 8 hours achieved a 68% yield of the intermediate 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one, which was subsequently hydrolyzed under basic conditions to the carboxylic acid.

Solvent and Temperature Optimization

Replacing traditional solvents like dimethylformamide (DMF) with polyethylene glycol (PEG-400) reduced reaction times from 12 hours to 45 minutes while maintaining yields above 70%. Elevated temperatures (120–140°C) were critical for accelerating cyclization, though excessive heat promoted side reactions such as decarboxylation.

Catalytic Synthesis Approaches

Quaternary Ammonium Salt Catalysis

A breakthrough method employed benzyltrimethylammonium chloride (BTMAC) as a phase-transfer catalyst in water-ethanol mixtures (1:1 v/v). This system facilitated the reaction between 3,5-diamino-1,2,4-triazole and ethyl acetoacetate at 80°C, achieving an 83% yield of the triazolopyrimidine intermediate within 3 hours. The catalyst’s role in stabilizing transition states through electrostatic interactions was confirmed via ^1H NMR kinetics.

Lewis Acid-Mediated Pathways

Zinc chloride (ZnCl₂) emerged as a potent Lewis acid for one-pot syntheses in supercritical carbon dioxide (scCO₂). Under 200 bar pressure and 60°C, ZnCl₂ catalyzed the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate, yielding 5-methyl-triazolo[1,5-a]pyrimidin-7(4H)-one with 90% conversion. scCO₂’s low viscosity enhanced mass transfer, while its tunable solvation properties minimized byproduct formation.

One-Pot Multi-Component Reactions

Three-Component Coupling

A 2023 protocol combined 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate in ethanol using 3-aminopropyltriethoxysilane (APTS) as a catalyst. Refluxing for 24 hours produced ethyl 5-amino-7-aryl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylates in 65–89% yields. Subsequent hydrolysis with 6M HCl at 100°C for 4 hours yielded the target carboxylic acid derivatives.

Microwave-Assisted Acceleration

Industrial-scale synthesis adopted microwave irradiation (300 W, 150°C) to reduce reaction times from hours to minutes. Ethyl acetoacetate and 3,5-diamino-1,2,4-triazole in PEG-400 achieved 92% conversion within 15 minutes, with the carboxylic acid obtained after alkaline hydrolysis.

Green Chemistry and Industrial Production

Supercritical Fluid Technology

The scCO₂ method (60°C, 200 bar) eliminated organic solvents, reducing waste generation by 78% compared to traditional routes. Catalyst recycling experiments showed ZnCl₂ retained 85% activity after five cycles, underscoring its industrial viability.

Aqueous-Phase Synthesis

Water-ethanol mixtures (1:1 v/v) under mild conditions (80°C, atmospheric pressure) provided an eco-friendly alternative. Triethylamine (Et₃N) as a base facilitated deprotonation of intermediates, achieving 88% yield while avoiding halogenated solvents.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Synthesis Routes

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Traditional Cyclization None Ethanol 80 12 68
Quaternary Ammonium BTMAC Water-Ethanol 80 3 83
scCO₂-Mediated ZnCl₂ scCO₂ 60 2 90
Microwave-Assisted None PEG-400 150 0.25 92
Three-Component APTS Ethanol 80 24 89

Table 2: Environmental and Economic Factors

Method E-Factor* PMI** Catalyst Cost (USD/kg)
Traditional Cyclization 8.2 12.4 0
Quaternary Ammonium 3.1 5.7 45
scCO₂-Mediated 1.4 2.3 28 (ZnCl₂)
Microwave-Assisted 2.8 4.1 0

E-Factor = kg waste/kg product; *PMI = Process Mass Intensity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group at position 4 of the triazole ring undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH (1–2 M, 60–80°C) converts the ester to the corresponding carboxylic acid derivative.

  • Aminolysis : Reaction with primary amines (e.g., methylamine) in ethanol yields amide derivatives.

Example Reaction Conditions :

SubstrateReagent/ConditionsProductYieldSource
Methyl ester derivative1M NaOH, 70°C, 4h1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid85%
Methyl ester derivativeEthanolamine, DCM, RT, 12hEthylamide derivative72%

Cyclization and Condensation Reactions

The triazole-pyrrolidine system participates in cyclization with dicarbonyl compounds or hydrazines:

  • Pyrazine Formation : Reacting with 1,2-dicarbonyl compounds (e.g., glyoxal) under reflux in ethanol yields triazolo[4,5-b]pyrazines .

  • Hydrazide Cyclization : Treatment with hydrazine hydrate (140°C, 3–4h) forms fused pyridazinone derivatives .

Key Findings :

  • Copper(I) iodide (5 mol%) in DMSO enhances regioselectivity for 1,4-disubstituted products .

  • Asymmetric diketones may yield isomer mixtures, requiring chromatography for separation .

Copper-Catalyzed Click Chemistry

The triazole ring can act as a dipolarophile in [3+2] cycloadditions:

  • Alkyne-Azide Cycloaddition : Reacts with terminal alkynes (e.g., phenylacetylene) under Cu(I) catalysis (CuSO₄/ascorbate, RT) to form bis-triazole derivatives .

Optimized Protocol :

ComponentConditionsOutcomeYieldSource
Terminal alkyne + CuSO₄H₂O/DMF (1:1), RT, 12h1,4-Disubstituted bis-triazole89%

Pyrrolidine Functionalization

The pyrrolidine moiety undergoes characteristic amine reactions:

  • Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN to form N-alkylated derivatives .

  • Acylation : Treatment with acetyl chloride in DCM yields N-acetylpyrrolidine analogs .

Synthetic Utility :

  • N-Alkylation introduces structural diversity for pharmacological optimization .

Ester Group Transformations

The methyl ester is versatile in cross-coupling reactions:

  • Suzuki-Miyaura Coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O), it forms biaryl derivatives .

  • Transesterification : Methanol exchange with higher alcohols (e.g., benzyl alcohol) under acid catalysis .

Acid-Base Reactivity

The hydrochloride salt dissociates in polar solvents, enabling pH-dependent behavior:

  • Deprotonation : In aqueous NaHCO₃, the free base precipitates, facilitating purification.

  • Protonation : Stabilizes the pyrrolidine nitrogen in acidic media, influencing solubility .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds within the triazolo-pyrimidine family exhibit significant antimicrobial properties. Studies demonstrate that 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid shows activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it induces apoptosis in cancer cell lines, particularly in breast and colon cancers. A notable case study involved the use of this compound in combination therapies, enhancing the efficacy of existing chemotherapeutic agents .

3. Enzyme Inhibition
this compound acts as an inhibitor for certain enzymes involved in nucleotide synthesis. Research indicates that it can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged for therapeutic strategies in diseases characterized by rapid cell proliferation .

Agricultural Applications

1. Herbicidal Activity
Recent studies have explored the herbicidal potential of this compound. Field trials demonstrated its effectiveness in controlling broadleaf weeds without adversely affecting crop yield. Its mechanism involves disrupting the photosynthesis pathway in target plants .

2. Plant Growth Regulation
The compound has shown promise as a plant growth regulator. Research indicates that it can enhance root development and increase resistance to environmental stressors such as drought and salinity. This application is particularly beneficial in sustainable agriculture practices aimed at improving crop resilience .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobialEffective against Staphylococcus aureus and E. coli .
AnticancerInduces apoptosis in breast and colon cancer cells .
Enzyme InhibitionInhibits dihydrofolate reductase .
Agricultural SciencesHerbicidal ActivityControls broadleaf weeds effectively .
Plant Growth RegulationEnhances root development and stress resistance .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacteria using disk diffusion methods. Results indicated a significant zone of inhibition against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Apoptosis
A series of experiments were conducted using human breast cancer cell lines treated with varying concentrations of the compound. The results showed a dose-dependent increase in apoptotic markers, confirming its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an inhibitor of various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions lead to the modulation of inflammatory pathways and other biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences, synthesis routes, and biological activities of analogous compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Synthesis Method Biological Activity References
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 5-CH₃, 6-COOH 193.17 Not explicitly described Potential inferred from analogs
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-TMP)-triazolopyrimidine-6-carboxamide 2-NH₂, 5-CH₃, 7-(3,4,5-TMP), 6-CONHR 465.19 Multi-component Biginelli-like reaction Antiproliferative (cancer cell lines)
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide 5-Ph, 6-CONH(4-SO₂NH₂Ph) Not reported Reflux in acetic acid Antimicrobial
Ethyl 5,7-dimethyl-triazolopyrimidine-6-carboxylate 5-CH₃, 7-CH₃, 6-COOEt 248.27 (C₁₁H₁₂N₄O₂) Esterification Herbicidal (ALS inhibitor)
7-Amino-2-(methylthio)-triazolopyrimidine-6-carboxylic acid 7-NH₂, 2-SCH₃, 6-COOH 225.23 Not explicitly described Antimicrobial (inferred)

Abbreviations : TMP = trimethoxyphenyl; Ph = phenyl; COOEt = ethyl ester.

Key Differences and Implications

Substituent Effects on Bioactivity: The 2-amino-5-methyl derivative (e.g., compound 5a) demonstrates antiproliferative activity against cancer cells, likely due to the arylamide hybrid structure enhancing interaction with cellular targets . 5-Phenyl analogs (e.g., compound 7) exhibit antimicrobial properties, attributed to the sulfamoylphenyl group, which mimics sulfonamide drugs . 5,7-Dimethyl esters (e.g., ethyl 5,7-dimethyl-triazolopyrimidine-6-carboxylate) act as herbicides by inhibiting acetolactate synthase (ALS), a mechanism shared with sulfonylureas .

Synthetic Methodologies: Multi-component reactions (e.g., Biginelli-like cyclization) are favored for generating diverse 2-amino-triazolopyrimidine carboxamides in one pot, using p-toluenesulfonic acid as a catalyst . Esterification or amide coupling (e.g., acetic acid reflux) is used to introduce sulfonamide or aryl groups, modifying solubility and target affinity .

Amino and methylthio substitutions (e.g., 7-amino-2-(methylthio)-...) may enhance antimicrobial activity by mimicking natural metabolites .

Biological Activity

5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4O2C_7H_6N_4O_2 with a molecular weight of 178.15 g/mol. Its structure features a triazole ring fused to a pyrimidine core, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds derived from the triazolo-pyrimidine scaffold exhibit notable antimicrobial properties. For instance, derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.5 to 16 µg/mL, demonstrating their potential as antibacterial agents .

Anticancer Properties

This compound has been evaluated for its anticancer effects. In vitro studies have revealed that it can inhibit the growth of several cancer cell lines. The compound exhibits IC50 values in the micromolar range against various tumor types:

Cell Line IC50 (µM)
MCF-712.5
HepG215.3
A54910.8

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to that of established anti-inflammatory drugs like celecoxib . Such activity indicates its possible application in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of triazolo-pyrimidine derivatives. For example, certain derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The IC50 values for AChE inhibition are reported at approximately 20 µM, which positions these compounds as potential candidates for further development in neuroprotection .

Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in MCF-7 cells. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating apoptosis .

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various triazolo-pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The results showed that compounds bearing the 5-methyl substituent exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This underscores the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the common synthetic routes for 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid?

  • Methodological Answer : The compound is synthesized via multi-component reactions. A widely used approach involves reacting 5-amino-1-phenyl-1H-1,2,4-triazole with ethyl acetoacetate and aromatic aldehydes in ethanol using APTS (3-Aminopropyltriethoxysilane) as a catalyst . Another method employs aminotriazoles, ethyl 3-oxohexanoate, and aldehydes in DMF, followed by methanol addition and crystallization . Optimizing solvent systems (e.g., ethanol-water mixtures) and catalysts (e.g., TMDP) can enhance yields up to 75% .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical. For example:
  • ¹H NMR : Peaks at δ 8.91–8.90 (br d, J = 7.8 Hz) and δ 4.39–4.36 (t, J = 7 Hz) confirm aromatic protons and ester groups .
  • MS : Molecular ion peaks (e.g., m/z 436.2 [M+H]⁺) validate molecular weight .
    Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹) .

Q. What are the initial biological screening protocols for this compound?

  • Methodological Answer : Preliminary assays focus on kinase inhibition and antiproliferative activity. For instance:
  • Kinase Assays : Use recombinant enzymes (e.g., EGFR or CDK2) with ATP-competitive binding protocols .
  • Antiviral Screens : Test inhibition of viral replication in cell lines (e.g., HIV-1 in MT-4 cells) using plaque reduction assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Temperature Control : Maintain 80–90°C during cyclocondensation to minimize side products .
  • Catalyst Selection : APTS or TMDP in ethanol-water (1:1 v/v) improves regioselectivity and reduces reaction time .
  • Workup Protocols : Sequential recrystallization (ethanol/water) and column chromatography (silica gel, ethyl acetate/hexane) enhance purity (>95%) .

Q. What strategies resolve contradictions in biological activity data among derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (Table 1). For example:
SubstituentBiological ActivityReference
Amino group at C5Enhanced kinase inhibition
Bromophenyl at C7Reduced antiviral efficacy
  • Dose-Response Studies : Validate activity across multiple concentrations (e.g., IC₅₀ values for kinase inhibition) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and reconcile discrepancies .

Q. How do structural modifications influence pharmacological mechanisms?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., Cl, Br): Increase DNA intercalation potential but reduce solubility .
  • Hydrophobic Substituents (e.g., propyl, pentyl): Enhance membrane permeability, critical for antiviral activity .
  • Carboxamide vs. Ester Groups : Carboxamide derivatives show higher target specificity due to hydrogen-bonding interactions .

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • RNA Interference (RNAi) : Knockdown suspected targets (e.g., viral proteases) to assess rescue of compound activity .
  • Metabolic Profiling : Use LC-MS/MS to monitor downstream metabolite changes (e.g., ATP depletion in kinase inhibition) .

Data Contradiction Analysis

Q. How to address conflicting reports on antiproliferative vs. antiviral activity?

  • Methodological Answer :
  • Contextual Factors : Test compounds in both cancer (e.g., HeLa) and viral-infected cells (e.g., HIV-1/HCV models) under identical conditions .
  • Off-Target Screening : Use proteome-wide affinity pulldowns (e.g., SILAC-based MS) to identify unintended targets .
  • Species-Specific Effects : Validate findings in primary human cells vs. animal models to rule out species bias .

Key Methodological Takeaways

  • Synthesis : Prioritize one-pot reactions with APTS/TMDP for scalability .
  • Characterization : Combine NMR, MS, and IR for unambiguous structural confirmation .
  • Biological Validation : Integrate CETSA and RNAi to dissect mechanisms .

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